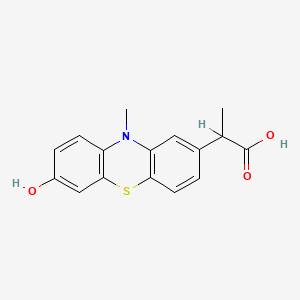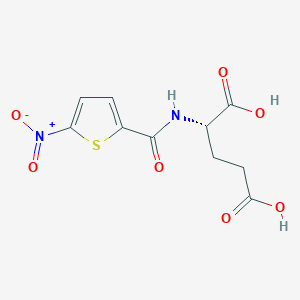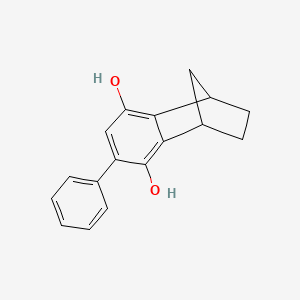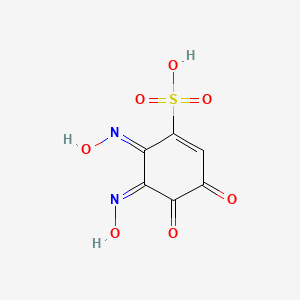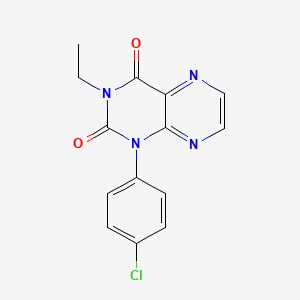
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chlorophenyl group and an ethyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, the compound can be synthesized through acylation followed by cyclization using ammonium acetate in n-butanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pteridine oxides.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to its potential anticancer effects. Additionally, the presence of the chlorophenyl group may enhance its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the chlorophenyl and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
63931-04-4 |
|---|---|
Fórmula molecular |
C14H11ClN4O2 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-ethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-18-13(20)11-12(17-8-7-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3 |
Clave InChI |
SKCOXBVUNZWJJF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=NC=CN=C2N(C1=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



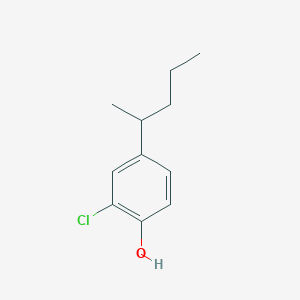
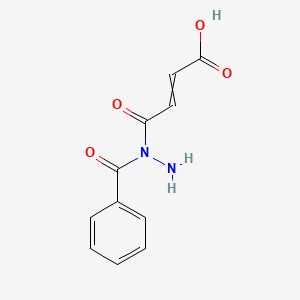
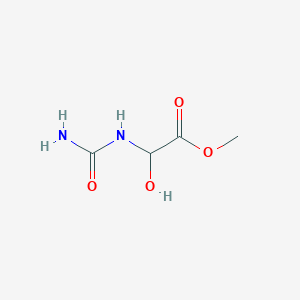

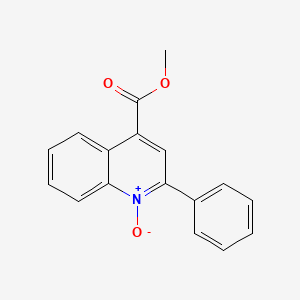


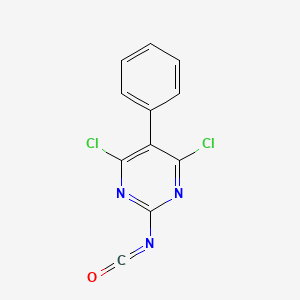
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
